molecular formula C26H25FN2O2 B3545571 (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one

(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one

Cat. No.: B3545571
M. Wt: 416.5 g/mol
InChI Key: SXWKRYIUQQLIRP-NCELDCMTSA-N
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Description

The compound (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group, a methoxyphenyl group, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using a nucleophilic aromatic substitution reaction.

    Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety is introduced through a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.

    Final Coupling: The final step involves coupling the substituted piperazine with the prop-2-en-1-one moiety under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be studied for its potential pharmacological properties. The presence of the piperazine ring and the fluorophenyl group suggests that it may interact with biological targets such as receptors or enzymes.

Medicine

In medicinal chemistry, (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one may be investigated for its potential as a therapeutic agent. Its structure indicates that it could have activity against certain diseases or conditions, although further research is needed to confirm this.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the methoxyphenyl group can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one apart from these similar compounds is its unique combination of functional groups. The presence of the piperazine ring, fluorophenyl group, and methoxyphenyl group in a single molecule provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O2/c1-31-24-13-7-20(8-14-24)19-25(21-5-3-2-4-6-21)26(30)29-17-15-28(16-18-29)23-11-9-22(27)10-12-23/h2-14,19H,15-18H2,1H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWKRYIUQQLIRP-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
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(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
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(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
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(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
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(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
Reactant of Route 6
(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one

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